4-Isopropyl-1h-pyrrole-3-carboxylic acid
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Overview
Description
4-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a carboxylic acid group at the third position and a propan-2-yl group at the fourth position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1h-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-(propan-2-yl)-1H-pyrrole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or rhodium, can facilitate the cyclization and carboxylation reactions, making the process more economically viable for large-scale production.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
4-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity. The propan-2-yl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
4-(Propan-2-yl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.
4-(Propan-2-yl)-1H-pyrrole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the fifth position.
4-(Propan-2-yl)-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 4-(Propan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group can affect the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
4-propan-2-yl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h3-5,9H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEFVFJIAIAKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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